molecular formula C10H14N2O4 B1368003 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione CAS No. 54621-17-9

9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione

Cat. No.: B1368003
CAS No.: 54621-17-9
M. Wt: 226.23 g/mol
InChI Key: VJZBGDJWIYJHCU-UHFFFAOYSA-N
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Description

9,12-Dioxa-1,3-diazadispiro[4242]tetradecane-2,4-dione is a heterocyclic compound with a unique spiro structure It is characterized by the presence of two oxygen atoms and two nitrogen atoms within its molecular framework

Scientific Research Applications

9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
  • 4,4-1,4-dioxa-9,11-diazadispiro[4.2.4.2]tetradecane-10,12-dione

Uniqueness

This compound is unique due to its specific spiro structure, which imparts distinct chemical properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

9,12-dioxa-2,4-diazadispiro[4.2.48.25]tetradecane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-7-9(12-8(14)11-7)1-3-10(4-2-9)15-5-6-16-10/h1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZBGDJWIYJHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13C(=O)NC(=O)N3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196923
Record name 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54621-17-9
Record name 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54621-17-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,12-Dioxa-2,4-diazadispiro[4.2.4.2]tetradecane-1,3-dione
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Synthesis routes and methods

Procedure details

A suspension of 1,4-dioxa-spiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in 64 mL of methanol was treated with a solution of ammonium carbonate (18.4 g, 192 mmol) in 64 mL of water. Potassium cyanide (6.14 g, 96.0 mmol) was added and the mixture was stirred at 65° C. for 18 h. It was cooled to room temperature and a precipitate was formed. The precipitate was collected by filtration to give a white solid and the filtrate was extracted with ethyl acetate. The portion of ethyl acetate was concentrated to afford also a white solid. Both solids were combined to afford 9,12-dioxa-1,3-diaza-dispiro[4.2.4.2]tetradecane-2,4-dione (9.80 g g, 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
solvent
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
Reactant of Route 6
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione

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